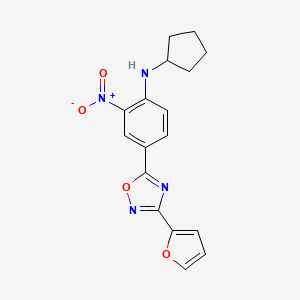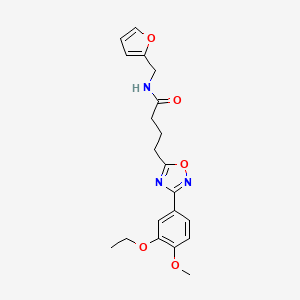
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide, also known as KH176, is a novel compound that has gained attention in the scientific community due to its potential therapeutic effects on mitochondrial diseases. Mitochondrial diseases are a group of rare genetic disorders that affect the function of mitochondria, the energy-producing organelles in cells. KH176 has shown promising results in preclinical studies as a potential treatment for mitochondrial diseases, making it an exciting area of research.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide involves its interaction with complex I of the electron transport chain. Complex I is a large protein complex that plays a crucial role in ATP production and is often impaired in mitochondrial diseases. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to bind to a specific site on complex I, leading to increased activity of the complex and improved ATP production. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has antioxidant properties, which may contribute to its protective effects on mitochondria.
Biochemical and Physiological Effects:
In addition to its effects on mitochondrial function, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to have other biochemical and physiological effects. These include the modulation of calcium signaling, which is important for cellular communication and metabolism, and the activation of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. These effects suggest that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide may have broader therapeutic potential beyond mitochondrial diseases.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it a viable option for high-throughput screening and drug discovery. Additionally, its mechanism of action is well-characterized, which allows for targeted studies of its effects on mitochondrial function and other cellular pathways.
One limitation of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide is its relatively low solubility in water, which can make it challenging to administer in vivo. However, this can be overcome through the use of appropriate formulations or delivery methods. Another limitation is the lack of clinical data on the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in humans, which is necessary for its translation to clinical use.
Future Directions
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide. One area of interest is the development of improved formulations or delivery methods to enhance its bioavailability and efficacy in vivo. Another area is the identification of biomarkers that can be used to monitor the effects of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide on mitochondrial function and disease progression. Additionally, further studies are needed to evaluate the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide in clinical trials, which will be critical for its eventual use as a therapeutic agent for mitochondrial diseases. Finally, the potential broader therapeutic applications of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide beyond mitochondrial diseases should be explored, given its effects on cellular metabolism and signaling pathways.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide involves several steps, starting with the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with 3,4-dimethoxy-N-propylbenzylamine to form an imine intermediate. The intermediate is then reduced using sodium borohydride to yield the final product, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide. The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been extensively studied in preclinical models of mitochondrial diseases, including Leigh syndrome, a severe neurological disorder caused by mutations in mitochondrial DNA. In these studies, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide has been shown to improve mitochondrial function, reduce oxidative stress, and increase ATP production, the energy currency of cells. These effects are thought to be due to N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-propylbenzamide's ability to modulate the activity of the electron transport chain, a critical pathway for ATP synthesis in mitochondria.
properties
IUPAC Name |
3,4-dimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-10-25(23(27)15-6-9-20(29-3)21(13-15)30-4)14-17-11-16-12-18(28-2)7-8-19(16)24-22(17)26/h6-9,11-13H,5,10,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQHCNZBHMUWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704687.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide](/img/structure/B7704695.png)


![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)








